3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Organic synthesis Medicinal chemistry Building block chemistry

Standard pyrazole-5-carboxylic acid esters require hydrolysis before amide coupling, adding steps and reducing yield. This 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is supplied as the free acid (C8H12N2O2, MW 168.19). - **Direct amidation**: C5-COOH enables HATU/EDCI coupling without pre-hydrolysis; parallel library synthesis ready. - **Regioselective C4 bromination**: Predictable electrophilic substitution for Suzuki/Sonogashira cross-coupling. - **Traceable purity**: ≥98% with batch-specific NMR, HPLC, and GC certificates.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 39658-16-7
Cat. No. B3133675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
CAS39658-16-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyVCTGBSMNCRUPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid: Chemical Identity & Physicochemical Baseline


3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7; molecular formula C8H12N2O2; molecular weight 168.19 g/mol) is a 1,3,5-trisubstituted pyrazole-5-carboxylic acid derivative. Its predicted physicochemical properties include a boiling point of 319.2±22.0 °C at 760 mmHg and a density of 1.19±0.1 g/cm³ . The compound is typically supplied as a solid with commercial purity specifications of 98% (with batch-specific analytical certificates including NMR, HPLC, and GC) . As a 5-carboxylic acid derivative, it serves as a versatile synthetic building block for heterocyclic compound construction, with documented utility in pharmaceutical research applications [1].

Workflow advantage

Free carboxylic acid supports direct amide coupling, esterification, and acid chloride formation without preliminary hydrolysis.

Eliminates the deprotection step required for the corresponding ethyl ester.

Property differentiation

N1-propyl/C3-methyl substitution pattern yields a predicted LogP distinct from the N1-methyl/C3-propyl regioisomer (measured LogP 1.73).

Supports lipophilicity tuning in ADME optimization without altering molecular formula.

Synthetic utility

1,3,5-Trisubstituted scaffold may direct exclusive C4 electrophilic bromination, enabling predictable cross-coupling diversification.

Inferred from demonstrated regioselectivity of the structural analog 1-methyl-3-propyl variant.

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid: Structural Determinants Against Generic Substitution


Generic substitution among pyrazole-5-carboxylic acid derivatives is precluded by the high sensitivity of biological activity and synthetic utility to specific substitution patterns. In the pyrazole-5-carboxylic acid scaffold, variations at the N1 and C3 positions critically modulate pharmacophore geometry, lipophilicity (as measured by LogP), and intermolecular hydrogen-bonding capacity [1]. Structure-activity relationship (SAR) studies across this class have demonstrated that discrete N-alkyl chain modifications (e.g., methyl versus propyl substitution) can shift receptor selectivity profiles from ETA-selective to mixed ETA/ETB or moderately ETB-selective antagonist activity [1]. Furthermore, quantitative structure-activity relationship (QSAR) modeling of 1H-pyrazole-5-carboxylic acid derivatives has established that molecular descriptors including dipole moment (μ), LUMO energy, and polar surface area are statistically predictive of anti-MES activity (R² = 0.937, Q² = 0.913), confirming that small structural changes produce non-linear, quantifiable alterations in activity [2]. Consequently, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid's specific combination of N1-propyl, C3-methyl, and C5-carboxylic acid substituents defines a unique property envelope that cannot be assumed equivalent to other in-class compounds without explicit comparative data.

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N1-alkyl substitution pattern may shift target selectivity profiles (ETA/ETB) relative to other pyrazole-5-carboxylic acids, as reported in endothelin antagonist SAR.

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QSAR models indicate non-linear activity response to small substituent changes; class-level equivalence cannot be assumed without explicit comparative data.

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Carboxylic acid functional group is not interchangeable with ester or carbohydrazide analogs; substitution alters synthetic workflow and downstream reactivity.

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid: Comparative Evidence vs. Structural Analogs


Synthetic Step Advantage: Acid vs. Ester Form

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7) possesses a free carboxylic acid functional group at the 5-position, which enables direct participation in amide coupling, esterification, and acid chloride formation without requiring a preliminary hydrolysis step. In contrast, ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (CAS 39658-15-6) requires saponification (e.g., aqueous NaOH, heating) to access the corresponding carboxylic acid functionality . The free acid form eliminates this additional synthetic transformation, reducing step count and potential yield loss in multi-step sequences. This differentiation is material for procurement when the intended downstream chemistry involves carboxylate activation, amide bond formation, or metal coordination, as the ester form imposes an obligatory deprotection burden [1].

Synthetic step advantage
Reported

0 additional steps (free acid) vs. 1 hydrolysis step (ethyl ester CAS 39658-15-6; aqueous NaOH, 80°C).

Supports direct amide coupling workflows; eliminates a synthetic transformation and associated yield loss.

Based on documented ester hydrolysis procedures.

Organic synthesis Medicinal chemistry Building block chemistry

Lipophilicity: N1-Alkyl Substitution Comparison

Lipophilicity, quantified as LogP, is a critical determinant of membrane permeability, solubility, and protein binding in drug discovery programs. Among regioisomeric C8H12N2O2 pyrazole-5-carboxylic acids, N1-substitution pattern directly modulates LogP. 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7; N1-propyl, C3-methyl, C5-COOH) is predicted to have a LogP value distinct from its N1-methyl, C3-propyl regioisomer (1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid; CAS 139755-99-0), which exhibits a measured LogP of 1.73 . While experimental LogP data for CAS 39658-16-7 are not available in primary literature, the structural permutation of alkyl groups between N1 and C3 positions is known from broader pyrazole SAR to alter lipophilicity by approximately 0.2–0.5 LogP units, a magnitude sufficient to impact cellular permeability and metabolic stability in lead optimization campaigns [1].

Lipophilicity (LogP) profile
Data to verify

Predicted LogP: not experimentally reported; SAR suggests 0.2–0.5 unit difference from regioisomer CAS 139755-99-0 (measured LogP 1.73).

May support property-based differentiation in ADME optimization; distinct lipophilicity without molecular formula change.

Experimental LogP for this compound not yet available in primary literature.

Physicochemical property Lipophilicity LogP ADME optimization

C4-Regioselective Bromination Potential

The 1,3,5-trisubstituted pyrazole scaffold bearing a C5-carboxylic acid group undergoes regioselective electrophilic aromatic substitution at the C4 position when the C3 and C5 positions are occupied. In the structurally related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139755-99-0), bromination with bromine in the dark proceeds exclusively at the C4 position, yielding the 4-bromo derivative quantitatively [1]. The C4-brominated intermediate serves as a versatile handle for subsequent cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitutions. By structural analogy, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7) is expected to exhibit similar C4 regioselectivity upon electrophilic bromination due to the identical substitution pattern (C3-alkyl, C5-COOH) that directs incoming electrophiles to the unsubstituted C4 position. In contrast, pyrazole-5-carboxylic acids lacking substitution at C3 or C5 may undergo bromination with lower regioselectivity or at alternative positions [2].

C4 regioselectivity potential
Class-level inference

Predicted exclusive C4 bromination (based on structural analog CAS 139755-99-0: 100% regioselectivity with Br₂ in dark).

May support synthesis design for regioselective C4-functionalization via cross-coupling.

Regioselectivity inferred from 1-methyl-3-propyl analog; direct verification recommended.

Electrophilic aromatic substitution Regioselective functionalization Pyrazole derivatization

Derivatization Pathways: Acid vs. Carbohydrazide

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7) and 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide (CAS 957043-27-5) share an identical pyrazole core but differ in the C5 functional group (carboxylic acid vs. carbohydrazide), enabling divergent downstream synthetic pathways. The carboxylic acid provides access to esters, amides, acid chlorides, and metal carboxylate complexes [1]. The carbohydrazide, by contrast, is optimized for hydrazone formation, cyclization to 1,3,4-oxadiazoles and 1,2,4-triazoles, and Schiff base chemistry . A procurement decision between these two building blocks should be guided by the intended final functional group manifold: the carboxylic acid is the preferred entry point for amide library synthesis and peptide coupling, while the carbohydrazide is optimal for constructing nitrogen-rich heterocyclic systems.

Derivatization pathways
Reported

Acid: amide coupling, esterification, acid chloride, metal coordination. Carbohydrazide (CAS 957043-27-5): hydrazones, oxadiazoles, triazoles.

Orthogonal reactivity profiles; selection depends on target functional group manifold.

Based on established functional group interconversion logic.

Functional group interconversion Hydrazide chemistry Heterocycle synthesis

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid: Application Scenarios


Amide Library Synthesis with Carboxylic Acid

This compound is optimally suited for medicinal chemistry programs requiring parallel amide library synthesis. The free carboxylic acid at the C5 position enables direct HATU- or EDCI-mediated amide coupling with diverse amine partners without requiring a preliminary ester hydrolysis step . This advantage over the corresponding ethyl ester (CAS 39658-15-6) reduces synthetic step count and accelerates library production timelines. Procurement of the free acid is recommended when the synthetic plan involves amide bond formation as a key diversification step.

Lipophilicity Tuning via N1-Propyl/C3-Methyl Substitution

For ADME optimization campaigns, this compound offers a specific lipophilicity profile (predicted LogP distinct from the regioisomeric CAS 139755-99-0 which has LogP = 1.73) that can be exploited to modulate membrane permeability and metabolic stability without altering molecular formula or adding molecular weight . The N1-propyl/C3-methyl arrangement represents a discrete point in the property space of C8H12N2O2 pyrazole-5-carboxylic acids, making this compound a valuable comparator in structure-property relationship (SPR) studies.

C4-Functionalization via Regioselective Electrophilic Substitution

This pyrazole scaffold, with its 1,3,5-trisubstitution pattern, is expected to undergo exclusive C4 bromination under electrophilic conditions, based on demonstrated regioselectivity of the structurally analogous 1-methyl-3-propyl variant (CAS 139755-99-0) [1]. The resulting 4-bromo derivative provides a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Procurement is strategically indicated for projects requiring pyrazole C4-functionalization with predictable regiochemical outcomes and minimal purification burden.

Acid vs. Carbohydrazide for Heterocycle Construction

When the synthetic objective involves amide, ester, or acid chloride formation, this carboxylic acid building block is the correct procurement choice over the corresponding carbohydrazide (CAS 957043-27-5), which is optimized for hydrazone and nitrogen-rich heterocycle synthesis . This differentiation ensures that the purchased building block aligns with the intended functional group transformation, avoiding unnecessary and potentially low-yielding functional group interconversions.

Application
Selection Property
Validation Focus
Amide library synthesis
Free carboxylic acid for direct coupling
Coupling efficiency without ester hydrolysis step
Lipophilicity tuning (ADME optimization)
N1-propyl/C3-methyl substitution pattern
LogP differentiation from regioisomer; SPR comparator studies
C4-functionalization via cross-coupling
Trisubstituted scaffold directing regioselectivity
Bromination regioselectivity and purification outcome
Amide/ester/acid chloride formation
Carboxylic acid functional group (vs. carbohydrazide)
Compatibility with intended functional group transformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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